molecular formula C23H23F3N2O6 B12784385 Delamanid metabolite M8 CAS No. 1202876-00-3

Delamanid metabolite M8

Cat. No.: B12784385
CAS No.: 1202876-00-3
M. Wt: 480.4 g/mol
InChI Key: GRRLCOLFIQJMNI-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delamanid metabolite M8 is one of the eight metabolites produced by the cleavage of the imidazooxazole moiety of delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The metabolite M8 is formed in the plasma after repeated oral administration of delamanid .

Scientific Research Applications

Metabolic Pathway

The metabolic pathways of Delamanid include:

  • Hydroxylation : Conversion to various hydroxylated metabolites.
  • Deamination : Leading to the formation of M4 and subsequent metabolites.
  • Formation of M8 : Resulting from oxidation processes involving the oxazole moiety .

Pharmacokinetics of M8

Research indicates that the pharmacokinetics of Delamanid and its metabolites, including M8, are characterized by a one-compartment model with linear elimination. The terminal half-life of M8 is notably longer than that of Delamanid itself, suggesting prolonged activity in the body .

Treatment of MDR-TB

Delamanid and its metabolite M8 have been studied extensively for their efficacy in treating MDR-TB. Clinical trials have shown that patients receiving Delamanid, in combination with other anti-TB medications, experience significant improvements in treatment outcomes. For instance:

  • A study reported a culture conversion rate of 79% among patients treated with Delamanid compared to lower rates in those who did not receive it .
  • Another trial demonstrated a mortality rate reduction to 1% in patients treated with Delamanid over six months .

Case Studies

  • Phase II Study : Involving 481 patients with pulmonary MDR-TB, where treatment with Delamanid resulted in higher rates of sputum transformation compared to placebo .
  • Long-term Efficacy : A South Korean study highlighted that after 24 weeks of treatment with Delamanid, culture conversion rates improved significantly, indicating its effectiveness over extended periods .

Safety Profile

Delamanid and its metabolite M8 have shown favorable safety profiles in clinical settings. Reports indicate minimal serious adverse events during treatment regimens, supporting the long-term use of Delamanid for MDR-TB without significant safety concerns .

Comparative Analysis of Metabolites

Metabolite Formation Pathway Pharmacological Activity Half-Life
DM-6705Primary metaboliteAntimycobacterial activity7.8 days
M8Oxidation of oxazole moietyPotentially enhances efficacyNot specified

Future Research Directions

Further investigations into the specific mechanisms through which M8 exerts its effects are warranted. Understanding the interactions between M8 and other anti-TB agents could lead to optimized treatment regimens for patients with resistant strains. Additionally, exploring the pharmacogenomics related to individual responses to Delamanid and its metabolites may enhance personalized medicine approaches in TB therapy.

Properties

CAS No.

1202876-00-3

Molecular Formula

C23H23F3N2O6

Molecular Weight

480.4 g/mol

IUPAC Name

(5S)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C23H23F3N2O6/c1-22(20(29)27-21(30)34-22)14-31-16-4-2-15(3-5-16)28-12-10-18(11-13-28)32-17-6-8-19(9-7-17)33-23(24,25)26/h2-9,18H,10-14H2,1H3,(H,27,29,30)/t22-/m0/s1

InChI Key

GRRLCOLFIQJMNI-QFIPXVFZSA-N

Isomeric SMILES

C[C@@]1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

CC1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.